

A Technical Guide to Bromo-PEG6-bromide: Properties, Applications, and Experimental Protocols

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Compound of Interest		
Compound Name:	Bromo-PEG6-bromide	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Bromo-PEG6-bromide**, a versatile bifunctional crosslinker essential in various fields of biomedical research and drug development. This document details its physicochemical properties, highlights its key applications, and provides exemplary experimental protocols for its use in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of Bromo-PEG6-bromide

Bromo-PEG6-bromide is a hydrophilic polyethylene glycol (PEG) linker with reactive bromide groups at both ends. The PEG spacer enhances the solubility of the molecule in aqueous media, a crucial feature for biological applications.[1] The bromide termini are excellent leaving groups, facilitating nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and hydroxyl groups.[1]

A summary of the key quantitative data for **Bromo-PEG6-bromide** is presented in the table below for easy reference and comparison.



Property	Value	Reference
Molecular Formula	C14H28Br2O6	[1][2][3]
Molecular Weight	452.18 g/mol	
Purity	Typically ≥95%	-
CAS Number	72713-23-6	-
Appearance	Pale Yellow or Colorless Oily Liquid	-
Storage Conditions	-20°C for long-term storage	-

Key Applications in Research and Drug Development

The unique properties of **Bromo-PEG6-bromide** make it a valuable tool in several research and development areas:

- Bioconjugation and Crosslinking: Its bifunctional nature allows for the efficient crosslinking of biomolecules. The hydrophilic PEG spacer helps to improve the solubility and stability of the resulting conjugates.
- PROTAC Synthesis: Bromo-PEG6-bromide serves as a flexible linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce targeted protein degradation.
- Nanoparticle and Surface Modification: It is used to modify the surfaces of nanoparticles and other materials to enhance their biocompatibility and functionality for applications in drug delivery and diagnostics.
- Drug Delivery: By linking therapeutic agents to targeting moieties, Bromo-PEG6-bromide
 can improve drug solubility, extend circulation time, and facilitate targeted delivery.

Experimental Protocols

While specific reaction conditions should be optimized for each application, the following provides a detailed methodology for a key application of bifunctional bromo-PEG linkers:



PROTAC synthesis. This protocol is adapted from a similar synthesis and illustrates the general principles of using a bromo-PEG linker.

Protocol: Synthesis of a PROTAC using a Bromo-PEG Linker

This protocol describes the synthesis of a PROTAC by sequentially coupling a protein of interest (POI) ligand and an E3 ligase ligand to the **Bromo-PEG6-bromide** linker.

Step 1: Coupling of the POI Ligand to the Bromo-PEG6-bromide Linker

This step involves a nucleophilic substitution reaction where a nucleophilic group on the POI ligand (e.g., a phenol or amine) displaces one of the bromide groups on the **Bromo-PEG6-bromide** linker.

- Dissolve the POI ligand (1.0 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF).
- Add a base, such as potassium carbonate (K₂CO₃, 3.0 equivalents), to the solution to deprotonate the nucleophilic group on the POI ligand.
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of Bromo-PEG6-bromide (1.2 equivalents) in anhydrous DMF to the reaction mixture.
- Heat the reaction to an appropriate temperature (e.g., 60°C) and stir for 16-24 hours under an inert atmosphere (e.g., nitrogen).
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature and perform a work-up by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.



 Purify the crude product by flash column chromatography on silica gel to obtain the POIlinker intermediate.

Step 2: Coupling of the E3 Ligase Ligand

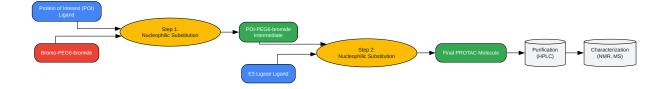
This step involves the reaction of the remaining bromide on the POI-linker intermediate with a nucleophilic group on the E3 ligase ligand.

- Dissolve the POI-linker intermediate (1.0 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
- Add a base, such as DIPEA (3.0 equivalents), to the solution.
- Stir the reaction at room temperature for 4-12 hours under an inert atmosphere.
- Monitor the reaction progress by LC-MS.
- Upon completion, perform a similar work-up as in Step 1.
- Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

Characterization: The identity and purity of the final PROTAC should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using **Bromo-PEG6-bromide** as a linker, as described in the experimental protocol.





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Caption: A generalized workflow for the two-step synthesis of a PROTAC molecule.

This technical guide provides a solid foundation for understanding and utilizing **Bromo-PEG6-bromide** in your research. For specific applications, further optimization of the described protocols may be necessary. Always refer to the Safety Data Sheet (SDS) for detailed handling and safety precautions.

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